molecular formula C5H8F2O B3375516 2,2-Difluoropent-4-EN-1-OL CAS No. 110482-97-8

2,2-Difluoropent-4-EN-1-OL

Cat. No.: B3375516
CAS No.: 110482-97-8
M. Wt: 122.11 g/mol
InChI Key: RGUVXNXQTXWMTK-UHFFFAOYSA-N
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Description

2,2-Difluoropent-4-EN-1-OL is an organic compound with the molecular formula C5H8F2O and a molecular weight of 122.11 g/mol It is characterized by the presence of two fluorine atoms attached to the second carbon of a pentene chain, with a hydroxyl group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropent-4-EN-1-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the hydrolysis of a difluorinated intermediate. The reaction mixture is kept at room temperature for 2 hours, hydrolyzed carefully with 1N sulfuric acid and water, and diluted with dichloromethane. The organic layer is then washed with brine, dried over sodium sulfate, and concentrated under reduced pressure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoropent-4-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2,2-difluoropent-4-en-1-one.

    Reduction: Formation of 2,2-difluoropentanol.

    Substitution: Formation of compounds like 2,2-diazidopent-4-EN-1-OL.

Scientific Research Applications

2,2-Difluoropent-4-EN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying the effects of fluorinated compounds on biological systems.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoropent-4-EN-1-OL is not extensively studied. its effects are likely due to the presence of the fluorine atoms, which can influence the reactivity and stability of the compound. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s interactions with other molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-difluoropent-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c1-2-3-5(6,7)4-8/h2,8H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUVXNXQTXWMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311073
Record name 2,2-Difluoro-4-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110482-97-8
Record name 2,2-Difluoro-4-penten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110482-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-4-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoropent-4-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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